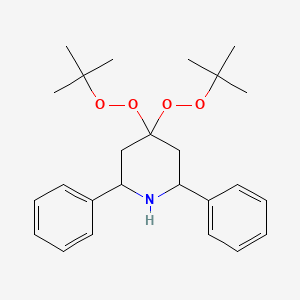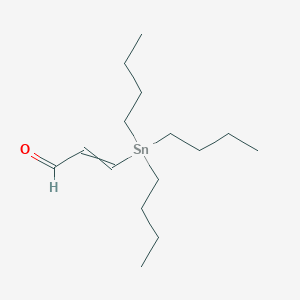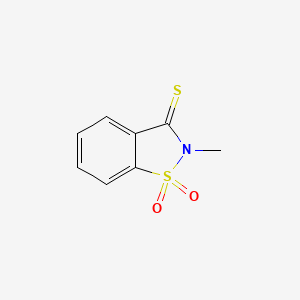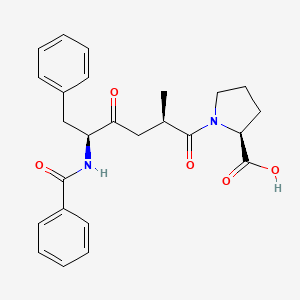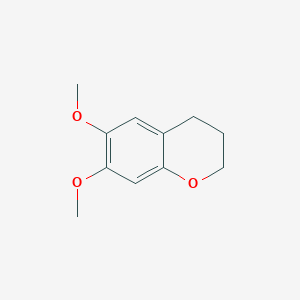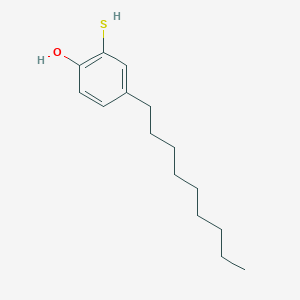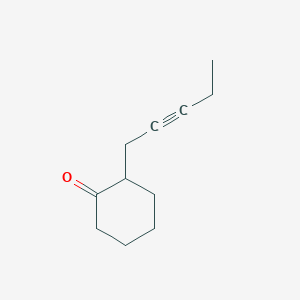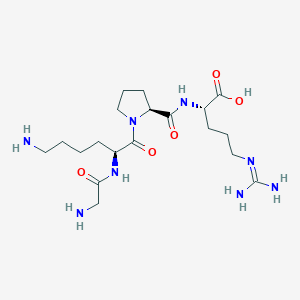
Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of four amino acids: glycine, lysine, proline, and ornithine, with a diaminomethylidene group attached to the ornithine residue. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (lysine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for proline and ornithine.
Modification: The diaminomethylidene group is introduced to the ornithine residue.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Carbodiimides for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
科学的研究の応用
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine depends on its specific biological activity. Generally, peptides can interact with molecular targets such as enzymes, receptors, or ion channels. The diaminomethylidene group may enhance binding affinity or specificity for certain targets, influencing the peptide’s overall activity.
類似化合物との比較
Similar Compounds
Glycyl-L-lysyl-L-prolyl-L-ornithine: Lacks the diaminomethylidene group.
Glycyl-L-lysyl-L-prolyl-L-arginine: Contains arginine instead of ornithine.
Glycyl-L-lysyl-L-prolyl-L-histidine: Contains histidine instead of ornithine.
Uniqueness
Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.
特性
CAS番号 |
83797-38-0 |
|---|---|
分子式 |
C19H36N8O5 |
分子量 |
456.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H36N8O5/c20-8-2-1-5-12(25-15(28)11-21)17(30)27-10-4-7-14(27)16(29)26-13(18(31)32)6-3-9-24-19(22)23/h12-14H,1-11,20-21H2,(H,25,28)(H,26,29)(H,31,32)(H4,22,23,24)/t12-,13-,14-/m0/s1 |
InChIキー |
AQFQMFAOHORJIT-IHRRRGAJSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


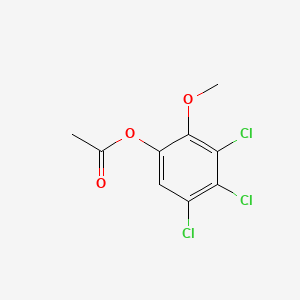
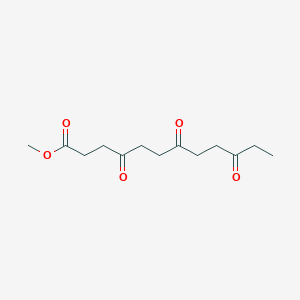
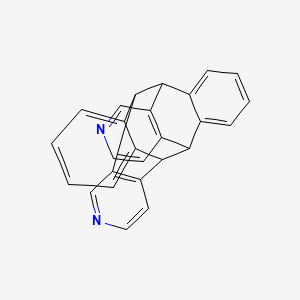
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
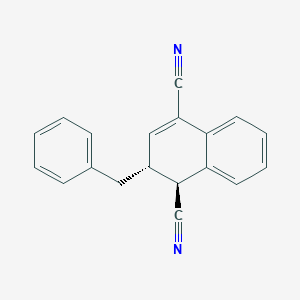
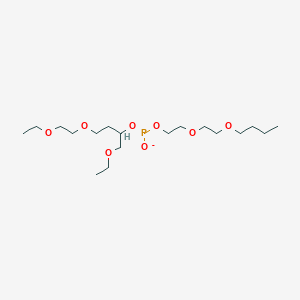
![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)
